2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate
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Overview
Description
2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate is an organic compound that features a cyclopropyl group, a furan ring, and an azaniumyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate typically involves the reaction of cyclopropylamine with furan-2-carbaldehyde to form an intermediate, which is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form cyclopropyl(furan-2-ylmethyl)amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Cyclopropyl(furan-2-ylmethyl)amine.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Scientific Research Applications
2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(furan-2-ylmethyl)amine
- Furan-2-ylmethylamine
- Cyclopropylamine
Uniqueness
2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)7-11(8-3-4-8)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAJAOQIPCRISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[NH+](CC2=CC=CO2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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